3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide
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Overview
Description
3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide is a complex organic compound that belongs to the class of benzodiazepines and triazolopyridines. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzodiazepine core through a cyclization reaction. This is followed by the introduction of the triazolopyridine moiety via nucleophilic substitution or coupling reactions. The final step involves the formation of the propanamide group through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodiazepine core, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can be employed to modify the triazolopyridine moiety, potentially altering its pharmacological properties.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially for introducing various functional groups to enhance activity or solubility.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which may exhibit different pharmacological activities.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential as a therapeutic agent in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets such as receptors and enzymes. The benzodiazepine core is known to interact with the gamma-aminobutyric acid (GABA) receptors, enhancing their inhibitory effects. The triazolopyridine moiety may interact with other targets, modulating various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanoic acid
- 2-[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile
Uniqueness
What sets 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide apart is its unique combination of the benzodiazepine and triazolopyridine moieties, which may confer distinct pharmacological properties and therapeutic potential.
Properties
Molecular Formula |
C19H18N6O3 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide |
InChI |
InChI=1S/C19H18N6O3/c26-17(20-11-16-24-23-15-7-3-4-10-25(15)16)9-8-14-19(28)21-13-6-2-1-5-12(13)18(27)22-14/h1-7,10,14H,8-9,11H2,(H,20,26)(H,21,28)(H,22,27) |
InChI Key |
UOMVPXGOPAXKKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(C(=O)N2)CCC(=O)NCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
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